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molecular formula C8H14O2 B1580847 Methyl 3,3-dimethylpent-4-enoate CAS No. 63721-05-1

Methyl 3,3-dimethylpent-4-enoate

Cat. No. B1580847
M. Wt: 142.2 g/mol
InChI Key: MKLKDUHMZCIBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05637718

Procedure details

To a solution of methyl 3,3-dimethylpent-4-enoate (0.5 mole) in 500 ml of ethanol (95% grade) was added potassium hydroxide (1 mole). The solution was refluxed for 1.5 hours. After cooling down to room temperature, the solution was concentrated to 200 ml on a rotary evaporator, and acidified by the addition of 5N H2SO4 solution. The product was isolated by extraction with diethyl ether (3×200 mls). After removal of the solvent, the crude product was distilled under reduced pressure to yield the pure acid (77%) b.p. 78°-80° C. (1.5 mmHg). 1H NMR (CDCl3) δ10.60 (1H, broad s), 5.90 (1H, dd, J 10.3, 17.6 Hz), 5.00 (1H, dd, J 17.6 Hz, J 1.3 Hz), 4.97 (1H, dd, J 10.3 Hz, J 1.3 Hz), 2.35 (2H, s), and 1.20 (6H, s).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([CH:8]=[CH2:9])[CH2:3][C:4]([O:6]C)=[O:5].[OH-].[K+]>C(O)C>[CH3:1][C:2]([CH3:10])([CH:8]=[CH2:9])[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
CC(CC(=O)OC)(C=C)C
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to 200 ml on a rotary evaporator
ADDITION
Type
ADDITION
Details
acidified by the addition of 5N H2SO4 solution
CUSTOM
Type
CUSTOM
Details
The product was isolated by extraction with diethyl ether (3×200 mls)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
the crude product was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)O)(C=C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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